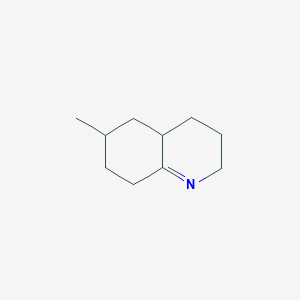![molecular formula C16H24O B14648760 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol CAS No. 52650-95-0](/img/structure/B14648760.png)
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 2-(4-methylphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone.
Reduction: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexane.
Substitution: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexyl chloride or bromide.
科学的研究の応用
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a hydroxyl group.
4-Methylcyclohexanol: Similar structure but lacks the 2-(4-methylphenyl)ethyl group.
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone: The oxidized form of the compound.
Uniqueness
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a 2-(4-methylphenyl)ethyl group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
特性
CAS番号 |
52650-95-0 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
4-methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-13-3-5-15(6-4-13)9-12-16(17)10-7-14(2)8-11-16/h3-6,14,17H,7-12H2,1-2H3 |
InChIキー |
OOBGJPNUALZXKV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CCC2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


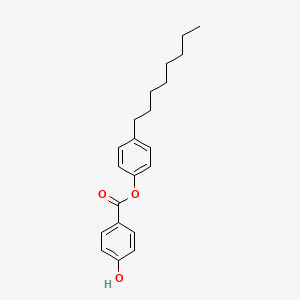

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
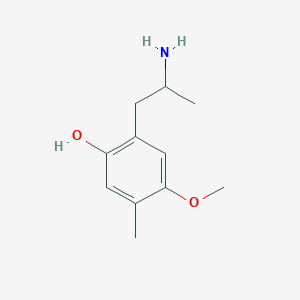
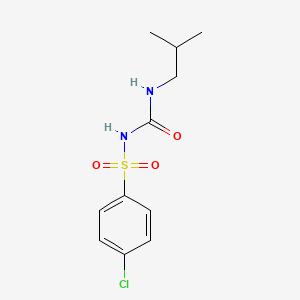
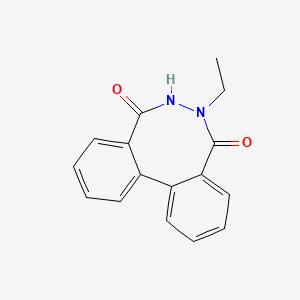

![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
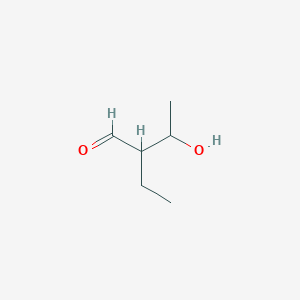
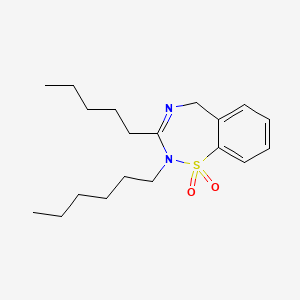


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
